3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)19(25)22-21-24-23-20(29-21)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHCWGMQKDSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, differing primarily in substituents on the benzamide or thiadiazole rings. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, NO₂, Cl): Enhance cytotoxicity and enzyme inhibition. Bromo-substituted analogs exhibit exceptional in vivo efficacy .
- Electron-Donating Groups (e.g., OCH₃, OC₂H₅): Triethoxy groups likely improve solubility but may reduce binding affinity compared to halogens .
Enzyme Inhibition Profiles
- Carbonic Anhydrase (CA) Inhibition : Fluorinated analogs (e.g., 4-fluoro derivatives) show selective inhibition of hCA II (IC₅₀: 0.09–0.58 µM), outperforming triethoxy derivatives in specificity .
- Lipoxygenase (LOX) Inhibition : Methoxy-substituted thiadiazoles (e.g., o-methoxy derivatives) exhibit 26–28% LOX inhibition, suggesting triethoxy groups may further modulate this activity .
Anticancer Activity
Structural and Physicochemical Comparisons
Physicochemical Properties
Biological Activity
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form an acid chloride. This intermediate is subsequently reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of solvents like dichloromethane and catalysts such as triethylamine to yield the final product .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via p53 activation |
| U-937 (Leukemia) | 2.41 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 1.50 | Disruption of cell cycle progression |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
This suggests potential applications in treating infections caused by resistant strains .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Tubulin Interaction : It disrupts microtubule formation by binding to tubulin, which is critical for cell division.
- Apoptosis Induction : Activation of apoptotic pathways has been confirmed through increased levels of p53 and caspase cleavage in treated cells .
Comparative Analysis
When compared with similar compounds such as 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and others containing thiadiazole moieties, this compound displays enhanced potency in both anticancer and antimicrobial activities. The presence of ethoxy groups contributes to its solubility and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in viability (up to 75%) in MCF-7 cells after 48 hours.
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of this compound resulted in a marked improvement in symptoms within three days.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core followed by coupling with a substituted benzamide. Key steps include:
- Thiadiazole Formation : Use of POCl₃ as a catalyst under reflux (90°C, 3 hours) to cyclize thiosemicarbazide derivatives .
- Amide Coupling : Reacting 5-phenyl-1,3,4-thiadiazol-2-amine with 3,4,5-triethoxybenzoyl chloride in dichloromethane with triethylamine as a base to neutralize HCl byproducts .
Optimization Tips : - Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yield for thiadiazole intermediates .
- Solvent choice (e.g., chloroform vs. DMF) impacts purity; polar aprotic solvents enhance solubility of intermediates .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and thiadiazole protons (δ ~8.0–8.5 ppm) .
- X-ray Crystallography : Resolves regiochemistry of the thiadiazole-phenyl substitution pattern (e.g., bond angles and torsion angles) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 439.12 for C₂₀H₂₁N₃O₃S) .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
Methodological Answer:
-
Substitution Patterns :
- Ethoxy groups at positions 3,4,5 on the benzamide enhance lipophilicity (logP ~3.5), improving membrane permeability .
- Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) reduce thiadiazole ring reactivity but increase electrophilicity for target binding .
-
Example SAR Table :
Derivative Substituent Bioactivity (IC₅₀, μM) A 3,4,5-OCH₂CH₃ 12.3 (MCF-7) B 3-NO₂,4-OCH₃ 8.7 (HeLa) C 5-Cl >50 (Inactive)
Q. What computational methods are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like EGFR or tubulin. The thiadiazole nitrogen atoms form hydrogen bonds with active-site residues (e.g., Lys50 in EGFR) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models : 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) correlate with observed IC₅₀ values .
Q. How can conflicting data on biological activity be resolved?
Methodological Answer:
- Controlled Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic Stability Testing : LC-MS/MS to quantify compound degradation in cell media, which may explain discrepancies between short- and long-term assays .
- Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. What strategies improve solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate groups on ethoxy moieties, which hydrolyze in vivo to regenerate the active compound .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance aqueous dispersion .
- Co-Crystallization : Use succinic acid as a co-former to modify crystal packing and dissolution rates .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show negligible effects?
Methodological Answer:
- Cell Line Variability : Sensitivity differences between adherent (HeLa) vs. suspension (Jurkat) cells due to uptake mechanisms .
- Redox Interference : Thiadiazole-mediated ROS generation may synergize with chemotherapy in certain cell lines but not others .
- Experimental Design : Studies using >10% DMSO in controls artifactually suppress baseline viability, inflating IC₅₀ values .
Combination Therapy Exploration
Q. How can this compound be integrated into combination regimens?
Methodological Answer:
- Synergy Testing : Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) with cisplatin or paclitaxel .
- Mechanistic Complementarity : Pair with PARP inhibitors to exploit thiadiazole-induced DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
